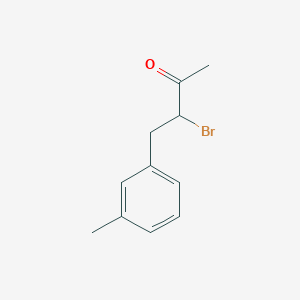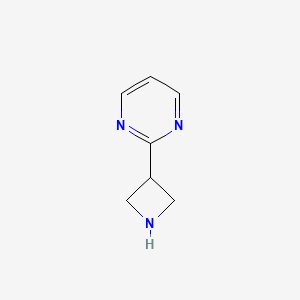
Melamine, formaldehyde, p-toluenesulfonamide resin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Melamine, formaldehyde, p-toluenesulfonamide resin is a thermosetting polymer formed by the reaction of melamine, formaldehyde, and p-toluenesulfonamide. This compound is known for its excellent thermal stability, chemical resistance, and mechanical strength, making it suitable for various industrial applications, including coatings, adhesives, and laminates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of melamine, formaldehyde, p-toluenesulfonamide resin involves a multi-step process:
Condensation Reaction: Melamine reacts with formaldehyde under alkaline conditions to form methylolmelamine.
Addition of p-Toluenesulfonamide:
p-Toluenesulfonamide is then added to the reaction mixture. The reaction is carried out under acidic conditions to facilitate the formation of the resin .Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time. The process involves continuous monitoring and adjustment to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Condensation: The primary reaction involves the condensation of melamine and formaldehyde to form methylolmelamine.
Cross-linking: The addition of p-toluenesulfonamide leads to cross-linking, resulting in a thermosetting resin.
Common Reagents and Conditions
Reagents: Melamine, formaldehyde, p-toluenesulfonamide, alkaline and acidic catalysts.
Conditions: Temperature range of 60-150°C, pH control (alkaline for initial condensation, acidic for cross-linking).
Major Products
The major product is a thermosetting resin with high thermal stability and chemical resistance .
Aplicaciones Científicas De Investigación
Chemistry
Melamine, formaldehyde, p-toluenesulfonamide resin is used in the development of advanced materials, including coatings, adhesives, and laminates. Its excellent thermal and chemical properties make it suitable for high-performance applications .
Biology and Medicine
In the field of biology and medicine, this resin is used in the fabrication of biomedical devices and as a component in drug delivery systems due to its biocompatibility and stability .
Industry
The resin is widely used in the automotive, aerospace, and construction industries for its durability and resistance to harsh environmental conditions .
Mecanismo De Acción
The mechanism of action of melamine, formaldehyde, p-toluenesulfonamide resin involves the formation of a cross-linked polymer network. The melamine reacts with formaldehyde to form methylol groups, which then react with p-toluenesulfonamide to create a highly stable and rigid structure. This cross-linked network provides the resin with its characteristic thermal stability and chemical resistance .
Comparación Con Compuestos Similares
Similar Compounds
Urea-formaldehyde resin: Similar in structure but less thermally stable and chemically resistant.
Phenol-formaldehyde resin: Known for its high mechanical strength but lacks the chemical resistance of melamine, formaldehyde, p-toluenesulfonamide resin.
Epoxy resin: Offers excellent mechanical properties but is more expensive and less chemically resistant.
Uniqueness
This compound stands out due to its unique combination of thermal stability, chemical resistance, and mechanical strength, making it suitable for a wide range of high-performance applications .
Propiedades
Número CAS |
97808-67-8 |
|---|---|
Fórmula molecular |
C11H17N7O3S |
Peso molecular |
327.37 g/mol |
Nombre IUPAC |
formaldehyde;4-methylbenzenesulfonamide;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C7H9NO2S.C3H6N6.CH2O/c1-6-2-4-7(5-3-6)11(8,9)10;4-1-7-2(5)9-3(6)8-1;1-2/h2-5H,1H3,(H2,8,9,10);(H6,4,5,6,7,8,9);1H2 |
Clave InChI |
MDIVCFDNUUVLFC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N.C=O.C1(=NC(=NC(=N1)N)N)N |
Números CAS relacionados |
25067-00-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



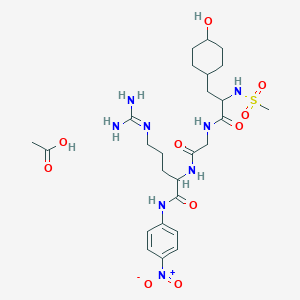
![4-Amino-3-[(propan-2-yl)amino]benzonitrile](/img/structure/B12092406.png)
![[4,6,12,17,17-Pentamethyl-8-oxo-18-(3,4,5-trihydroxyoxan-2-yl)oxy-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-3-yl] acetate](/img/structure/B12092420.png)
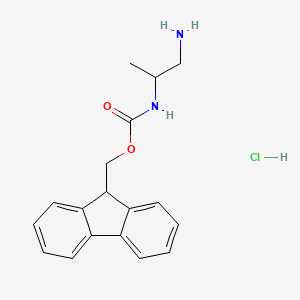

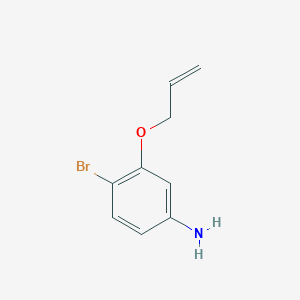
![(R)-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12092442.png)
